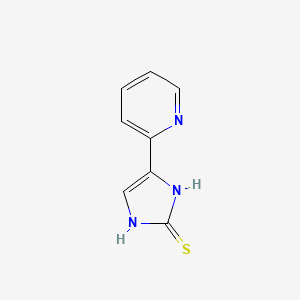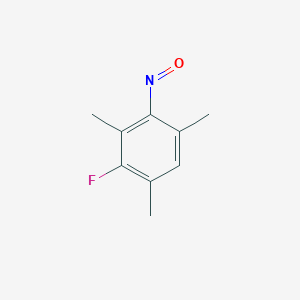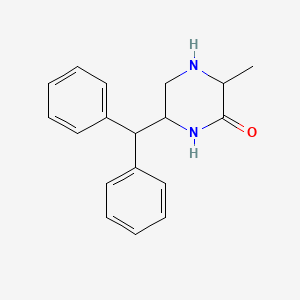
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group and an isobutylphenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-isobutylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and purity. Large-scale reactions would use continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Products with substituted aromatic rings.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
N-(2-chlorophenyl)-2-phenylpropanamide: Lacks the isobutyl group, which might affect its biological activity and chemical properties.
N-(2-bromophenyl)-2-(4-isobutylphenyl)propanamide: Substitution of chlorine with bromine can lead to different reactivity and biological effects.
N-(2-chlorophenyl)-2-(4-methylphenyl)propanamide: The presence of a methyl group instead of an isobutyl group can influence its steric and electronic properties.
Uniqueness
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is unique due to the presence of both chlorophenyl and isobutylphenyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
1007698-36-3 |
|---|---|
分子式 |
C19H22ClNO |
分子量 |
315.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI 键 |
KZJDYFXVSCREQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)

